molecular formula C9H9BrF2O B2667364 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene CAS No. 2248321-36-8

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene

Cat. No. B2667364
CAS RN: 2248321-36-8
M. Wt: 251.071
InChI Key: FADKKEBSXGXDKY-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene is a chemical compound that is widely used in scientific research. It is a member of the benzene family and has a molecular formula of C9H9BrF2OCH3. This compound is known for its diverse applications in various fields of science, including chemistry, biology, and pharmacology. In

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene is not well understood. However, it is believed to act as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines or alcohols to form substituted products.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can result in altered drug pharmacokinetics and toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including halogenations, Friedel-Crafts reactions, and nucleophilic substitutions. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the study of its potential as a drug candidate, particularly as an inhibitor of cytochrome P450 enzymes. Additionally, the use of this compound in the development of new materials, such as liquid crystals and polymers, is an area of active research.

Synthesis Methods

The synthesis of 1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene can be achieved through several methods. One of the most common methods is the reaction of 1,3,5-trimethoxybenzene with bromine and trifluoromethyl iodide. This reaction takes place under acidic conditions, and the product is purified through recrystallization. Other methods include the reaction of 1,3,5-trimethoxybenzene with bromine and difluoromethane or the reaction of 1,3,5-trimethoxybenzene with bromine and chlorodifluoromethane.

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene has diverse applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a precursor in the synthesis of fluorinated compounds. In addition, this compound is used in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADKKEBSXGXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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